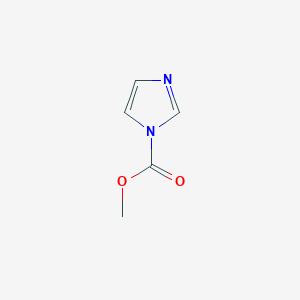

Imidazole-1-carboxylic acid, methyl ester

Description

Significance as a Chemoselective Reagent and Versatile Synthetic Building Block

Imidazole-1-carboxylic acid, methyl ester, often referred to as methyl imidazole (B134444) carbamate (B1207046) (MImC) or the Sarpong reagent, has emerged as a superior alternative to traditional reagents for the esterification and amidation of carboxylic acids. enamine.netorganic-chemistry.org Its key advantage lies in its remarkable chemoselectivity, allowing for the modification of carboxylic acid groups in the presence of other sensitive functionalities with high yields. enamine.netorganic-chemistry.org This attribute makes it an invaluable tool in the late-stage functionalization of complex molecules, a critical step in the synthesis of pharmaceuticals and other bioactive compounds. enamine.net

The reagent's efficacy is particularly notable in its ability to mediate esterification reactions under relatively mild conditions, typically in polar solvents like acetonitrile (B52724) (MeCN) or ethyl acetate (B1210297) (EtOAc) at elevated temperatures. enamine.net This method provides a safer and more efficient substitute for hazardous reagents such as diazomethane. enamine.netorganic-chemistry.org

Beyond esterification, Imidazole-1-carboxylic acid, methyl ester serves as a precursor for other important transformations. It is effective in the N-acylation of indoles and oxazolidinones, further highlighting its versatility as a synthetic tool. enamine.net Moreover, it plays a crucial role in the synthesis of alkoxycarbonyl benzo[d]thiazol sulfones. enamine.net

However, the reagent is not without its limitations. Caution is required when dealing with substrates that are prone to racemization, such as carboxylic acids with epimerizable stereocenters. enamine.net Additionally, the presence of highly acidic phenols can hinder the desired esterification reaction. enamine.net

A key publication by Heller and Sarpong in Organic Letters (2010) laid the groundwork for the widespread adoption of this reagent. Their work detailed the chemoselective esterification and amidation of a wide array of carboxylic acids, demonstrating the reagent's broad substrate scope and high efficiency. organic-chemistry.orglookchem.com

Table 1: Selected Examples of Chemoselective Esterification using Imidazole-1-carboxylic acid, methyl ester

| Carboxylic Acid Substrate | Reaction Conditions | Product | Yield (%) | Reference |

| 4-Nitrobenzoic acid | MeCN, 60 °C, 12 h | Methyl 4-nitrobenzoate | 95 | lookchem.com |

| (S)-Ibuprofen | MeCN, 60 °C, 12 h | Methyl (S)-ibuprofenate | 92 | lookchem.com |

| Boc-L-phenylalanine | MeCN, 60 °C, 12 h | Methyl Boc-L-phenylalaninate | 90 | lookchem.com |

| Indole-3-acetic acid | MeCN, 60 °C, 12 h | Methyl indole-3-acetate | 85 | lookchem.com |

| Ferulic acid | MeCN, 60 °C, 12 h | Methyl ferulate | 88 | lookchem.com |

Overview of Research Trajectories for N-Methoxycarbonylimidazoles in Organic Synthesis

The research trajectory of N-methoxycarbonylimidazoles, the class of compounds to which Imidazole-1-carboxylic acid, methyl ester belongs, has expanded significantly beyond simple esterification and amidation reactions. nbinno.com These reagents are increasingly being utilized as key building blocks in the total synthesis of complex natural products and in the development of novel pharmaceuticals. nbinno.com

One significant area of research involves the development of related N-acylimidazole reagents for specific applications. For instance, N-methoxy-N-methyl-1H-imidazole-1-carboxamide (WImC) has been developed for the direct and highly chemoselective synthesis of Weinreb amides from carboxylic acids. organic-chemistry.org Weinreb amides are valuable intermediates in organic synthesis due to their controlled reactivity towards organometallic reagents.

Furthermore, research has focused on expanding the utility of these reagents in the N-acylation of a broader range of nitrogen-containing heterocycles. A notable study by Heller, Schultz, and Sarpong in Angewandte Chemie (2012) demonstrated the chemoselective N-acylation of indoles and oxazolidinones using carbonylazoles, including N-methoxycarbonylimidazole. enamine.net This work opened up new avenues for the functionalization of these important heterocyclic motifs, which are prevalent in many biologically active compounds.

The application of N-methoxycarbonylimidazoles also extends to the synthesis of more complex heterocyclic systems. For example, they have been employed in the practical synthesis of β-oxo benzo[d]thiazolyl sulfones, highlighting their role in constructing intricate molecular architectures. enamine.netrsc.org

Current research continues to explore the full potential of N-methoxycarbonylimidazoles, with efforts directed towards developing new reagents with enhanced reactivity and selectivity, as well as expanding their application in the synthesis of medicinally relevant compounds and complex natural products. nbinno.com

Structure

3D Structure

Properties

IUPAC Name |

methyl imidazole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-9-5(8)7-3-2-6-4-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCPMLVMNQVRCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1C=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Direct Synthetic Routes to Imidazole-1-carboxylic acid, methyl ester

The direct synthesis of Imidazole-1-carboxylic acid, methyl ester can be achieved through various chemical strategies, including classical cyclization and condensation reactions, direct N-acylation protocols, and modern multi-component reactions.

Cyclization and Condensation Approaches for Imidazole (B134444) Ring Formation

The fundamental construction of the imidazole ring, a prerequisite for the synthesis of its N-substituted derivatives, often relies on cyclocondensation reactions. While numerous methods exist for creating substituted imidazole rings, a common strategy involves the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia, known as the Debus synthesis. derpharmachemica.com

More advanced and efficient methods include the reaction between α-amidino carboxylic acids and α-halo ketones. eurekaselect.com This approach provides a straightforward route to imidazole carboxylates under mild conditions. For instance, the reaction of α-amidino carboxylic acids with α-halo ketones in the presence of a base like potassium bicarbonate (KHCO₃) in a solvent such as tetrahydrofuran (B95107) (THF) at reflux leads to the formation of imidazole-4-carboxylate salts in high yields. eurekaselect.com Although this method directly yields a carboxylate functionality, subsequent esterification would be required to obtain the methyl ester.

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of imidazole derivatives. derpharmachemica.com For example, the condensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium (B1175870) acetate (B1210297) can be efficiently carried out under microwave irradiation, often in the absence of a solvent or in an ionic liquid, to produce highly substituted imidazoles. organic-chemistry.org

While these methods are robust for forming the core imidazole structure, the most direct and common synthesis of Imidazole-1-carboxylic acid, methyl ester itself does not typically involve a de novo ring formation but rather the functionalization of a pre-existing imidazole ring.

Esterification and N-Acylation Protocols

The most prevalent and direct method for the synthesis of Imidazole-1-carboxylic acid, methyl ester is the N-acylation of imidazole. This reaction involves treating imidazole with methyl chloroformate in the presence of a base, such as triethylamine, under mild conditions to afford the target compound. This protocol is efficient and provides the desired product in high yield.

Alternatively, the synthesis can be viewed as an esterification of the unstable imidazole-1-carboxylic acid. However, the direct isolation and subsequent esterification of imidazole-1-carboxylic acid is impractical due to its instability. Therefore, the N-acylation of imidazole with an acylating agent that already contains the methyl ester moiety is the preferred and more common synthetic route.

Interestingly, Imidazole-1-carboxylic acid, methyl ester (MImC) is itself a widely used reagent for the chemoselective esterification and amidation of carboxylic acids. enamine.netlookchem.com Developed by Heller and Sarpong, this reagent offers a safer alternative to hazardous reagents like diazomethane. enamine.netsigmaaldrich.com The reaction typically proceeds in polar solvents like acetonitrile (B52724) or ethyl acetate at elevated temperatures, providing high yields of esters from a wide range of carboxylic acids with excellent functional group tolerance. enamine.net

Table 1: Synthesis of Imidazole-1-carboxylic acid, methyl ester via N-acylation

| Reactants | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Imidazole, Methyl chloroformate | Triethylamine, mild conditions | Imidazole-1-carboxylic acid, methyl ester | High |

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials, enhancing atom economy and efficiency. bohrium.comnih.gov Various MCRs have been developed for the synthesis of highly substituted imidazole derivatives. organic-chemistry.orgbohrium.com For example, a one-pot, four-component reaction of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate can produce 1,2,4-trisubstituted 1H-imidazoles in good yields. organic-chemistry.org

However, for the synthesis of a structurally simple compound like Imidazole-1-carboxylic acid, methyl ester, MCRs are generally not the method of choice. These strategies are better suited for the rapid generation of libraries of complex and diversely substituted imidazoles. The direct N-acylation of imidazole remains the most straightforward and efficient route to the title compound.

Functionalization and Derivatization of the Imidazole Core and Ester Moiety

The imidazole ring is susceptible to various functionalization reactions, allowing for the introduction of new substituents at its carbon atoms. The N-methoxycarbonyl group in Imidazole-1-carboxylic acid, methyl ester influences the regioselectivity of these reactions.

Regioselective Substitution Reactions

The C-H bonds of the imidazole ring can be selectively functionalized, and the presence of a substituent on one of the nitrogen atoms directs the position of further substitution. The use of a (2-trimethylsilyl)ethoxymethyl (SEM) group as a protecting and directing group has enabled the regioselective arylation of all three C-H bonds of the imidazole core. nih.gov

While specific studies on the regioselective substitution of Imidazole-1-carboxylic acid, methyl ester are not extensively documented, the principles of imidazole reactivity can be applied. The N-methoxycarbonyl group is electron-withdrawing, which deactivates the imidazole ring towards electrophilic substitution but can activate it for other types of functionalization. Palladium-catalyzed C-H arylation is a powerful method for the direct functionalization of imidazoles. nih.gov Depending on the reaction conditions (catalyst, base, and solvent), arylation can be directed to the C2, C4, or C5 position. For instance, selective C5-arylation of 1-SEM-imidazole has been achieved using specific palladium catalysts. nih.gov It is plausible that the N-methoxycarbonyl group could similarly direct substitutions, although this would need to be determined empirically.

Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds and have been applied to the functionalization of imidazole derivatives. mdpi.comnih.govorganic-chemistry.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organic halide or triflate. youtube.comorganic-chemistry.org This reaction has been used for the synthesis of aryl-substituted imidazoles. researchgate.net For Imidazole-1-carboxylic acid, methyl ester to be a substrate in a Suzuki coupling, it would first need to be halogenated (e.g., brominated or iodinated) at one of the carbon positions. The subsequent coupling with a boronic acid in the presence of a palladium catalyst and a base would then yield the corresponding aryl-substituted imidazole-1-carboxylate. N-heterocyclic carbene (NHC)-palladium complexes, which can be derived from imidazoles, are highly effective catalysts for Suzuki-Miyaura reactions, including those involving less reactive aryl chlorides and sulfonates. nih.govsigmaaldrich.com

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org Similar to the Suzuki reaction, a halo-substituted Imidazole-1-carboxylic acid, methyl ester would be required as the coupling partner for an alkyne. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.org

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene. mdpi.comwikipedia.orglibretexts.org This reaction can be applied intramolecularly to form cyclic structures. wikipedia.org An appropriately halogenated Imidazole-1-carboxylic acid, methyl ester could undergo a Heck reaction with an alkene to introduce a vinyl or substituted vinyl group onto the imidazole ring. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. wikipedia.org

Table 2: Overview of Cross-Coupling Reactions for Functionalizing Imidazoles

| Reaction | Typical Substrates | Catalyst System | General Conditions | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Halo-imidazole, Boronic acid | Pd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., phosphine, NHC), Base | Inert atmosphere, various solvents | nih.govyoutube.com |

| Sonogashira | Halo-imidazole, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst (optional), Base (amine) | Mild, often room temperature | wikipedia.orglibretexts.org |

| Heck | Halo-imidazole, Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base, Ligand (optional) | Various solvents, elevated temperatures | mdpi.comwikipedia.org |

Electrophilic and Nucleophilic Reactions

Imidazole-1-carboxylic acid, methyl ester, also known as methyl imidazole carbamate (B1207046) (MImC) or the Heller-Sarpong Reagent, demonstrates versatile reactivity, participating in reactions as both an electrophile and a nucleophile. enamine.net The reactivity is centered around its two primary functional components: the imidazole ring and the N-acylated carbamate group.

As a nucleophile, the imidazole ring system can engage in various chemical transformations. enamine.net However, the compound is most notably utilized as an electrophilic activating agent for the chemoselective esterification and amidation of carboxylic acids. lookchem.com In these transformations, the carboxylic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of the methylcarbamate group. This process activates the carboxylic acid, facilitating its subsequent reaction with an alcohol or amine. This method serves as a safer and highly efficient alternative to traditional reagents like diazomethane. enamine.net

Oxidation and Reduction Pathways

While specific studies detailing the oxidation and reduction of Imidazole-1-carboxylic acid, methyl ester are not extensively documented in the reviewed literature, potential pathways can be inferred from the reactivity of the imidazole nucleus and the ester functional group.

Oxidation: The imidazole ring is generally resistant to auto-oxidation and oxidizing agents like chromic acid, but it can be susceptible to attack by more powerful reagents like perbenzoic acid. acs.org Theoretical studies on the atmospheric oxidation of the parent imidazole ring initiated by hydroxyl radicals show a complex, branched mechanism. rsc.org The reaction proceeds preferentially via OH-addition to the C5 position, ultimately leading to products such as 4H-imidazol-4-ol and N,N'-diformylformamidine after reaction with O2 and NOx. rsc.org It is plausible that the N-methoxycarbonyl group in Imidazole-1-carboxylic acid, methyl ester would influence the regioselectivity of such oxidation reactions.

Reduction: The ester functionality of the compound is a likely site for reduction. For instance, a related compound, S-Methyl-SH-imidazole-4-carboxylic acid ethyl ester, has been shown to undergo reduction to the corresponding alcohol, (3-methyl-3H-imidazol-4-yl)-methanol, using lithium aluminum hydride (LiAlH4) in tetrahydrofuran. chemicalbook.com This suggests that Imidazole-1-carboxylic acid, methyl ester could similarly be reduced at the ester carbonyl to yield 1H-imidazole-1-methanol.

Catalytic and Mechanistic Studies in Synthesis

The synthesis of imidazole derivatives, including imidazole carboxylates, has been the subject of extensive research, exploring various catalytic systems to improve efficiency, yield, and regioselectivity.

Exploration of Catalytic Systems (e.g., Metal-catalyzed, Organocatalysis)

The synthesis of the core imidazole structure and its carboxylate derivatives often employs catalytic methods. While a common laboratory synthesis of Imidazole-1-carboxylic acid, methyl ester involves the reaction of imidazole with methyl chloroformate in the presence of a base, other catalytic approaches are prominent for the synthesis of the broader class of substituted imidazole esters. enamine.net

Metal-catalyzed systems , particularly those using copper, have been reported for the synthesis of imidazole-4-carboxylate esters. One of the earliest methods involved the condensation of ethyl isocyanoacetate with isothioureas, catalyzed by copper(I) chloride (CuCl). nih.gov More recent metal-free approaches have also been developed, but metal catalysis remains a key strategy in imidazole synthesis. nih.gov

Organocatalysis is also employed, often utilizing a strong, non-nucleophilic base. In the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylate esters, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is used to deprotonate ethyl isocyanoacetate, initiating the reaction cascade. nih.govmdpi.com Furthermore, the esterification of imidazole-1-carboxylic acid with methanol (B129727) can be achieved under acidic catalysis with reagents like sulfuric acid or p-toluenesulfonic acid. enamine.net

The following table summarizes catalytic systems used in the synthesis of related imidazole carboxylate esters.

| Catalyst System | Reactants | Product Type | Reference |

| Copper(I) chloride (CuCl) | Ethyl isocyanoacetate, Isothioureas | Disubstituted imidazole-4-carboxylate esters | nih.gov |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Ethyl isocyanoacetate, N-aryl-benzimidoyl chloride | 1,5-Diaryl-1H-imidazole-4-carboxylate esters | nih.govmdpi.com |

| Acetic Acid (AcOH) | Benzylamines, 1,2-Dicarbonyls | Tetrasubstituted imidazoles | nih.gov |

| Acid Catalysis (e.g., H₂SO₄) | Imidazole-1-carboxylic acid, Methanol | Imidazole-1-carboxylic acid, methyl ester | enamine.net |

Detailed Reaction Mechanism Elucidation

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and expanding their scope.

A key mechanistic pathway has been proposed for the formation of 1,5-diaryl-1H-imidazole-4-carboxylate esters. nih.govmdpi.com The mechanism is initiated by a base, such as DBU, which abstracts a proton from the α-carbon of ethyl isocyanoacetate (1) to generate a nucleophilic anion (I) . This anion then attacks the electrophilic carbon of an N-aryl-benzimidoyl chloride (2) to form a tetrahedral intermediate, which eliminates a chloride ion to yield intermediate (II) . nih.govmdpi.com This is followed by tautomerization to produce intermediate (III) , which undergoes a 5-exo-dig cyclization. A final proton transfer step yields the aromatic 1,5-diaryl-1H-imidazole-4-carboxylate ester product (3) . nih.govmdpi.com

When Imidazole-1-carboxylic acid, methyl ester is used as a reagent for esterification (the Heller-Sarpong reaction), the mechanism involves the activation of a carboxylic acid. The carboxylic acid attacks the electrophilic carbonyl of the imidazole carbamate. This leads to the displacement of the imidazole ring and the formation of a highly reactive mixed anhydride-like intermediate. This activated intermediate is then readily attacked by an alcohol nucleophile to furnish the desired ester product with high chemoselectivity. lookchem.com

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR for Structural Fingerprinting

Proton (¹H) NMR spectroscopy would provide a unique "fingerprint" of the molecule by mapping the chemical shifts and coupling constants of the hydrogen atoms. For Imidazole-1-carboxylic acid, methyl ester, the expected ¹H NMR spectrum would show distinct signals for the protons on the imidazole (B134444) ring and the methyl group of the ester. The integration of these signals would confirm the number of protons in each environment.

Table 3.1.1: Expected ¹H NMR Data for Imidazole-1-carboxylic acid, methyl ester

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |

| Imidazole H-2 | Data not available | Singlet | N/A |

| Imidazole H-4 | Data not available | Doublet | Data not available |

| Imidazole H-5 | Data not available | Doublet | Data not available |

| Methyl (-OCH₃) | Data not available | Singlet | N/A |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific electronic environment of the molecule and are not available in the searched literature.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy is essential for determining the carbon skeleton of a molecule. Each unique carbon atom in Imidazole-1-carboxylic acid, methyl ester would produce a distinct signal in the ¹³C NMR spectrum. This would allow for the identification of the three imidazole ring carbons, the carbonyl carbon of the ester, and the methyl carbon.

Table 3.1.2: Expected ¹³C NMR Data for Imidazole-1-carboxylic acid, methyl ester

| Carbon | Expected Chemical Shift (ppm) |

| Imidazole C-2 | Data not available |

| Imidazole C-4 | Data not available |

| Imidazole C-5 | Data not available |

| Carbonyl (C=O) | Data not available |

| Methyl (-OCH₃) | Data not available |

Note: Specific chemical shift values are not available in the searched literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons, helping to confirm the assignment of the imidazole ring protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate the signals of protons with their directly attached carbon atoms, providing unambiguous C-H assignments.

No experimental 2D NMR data for Imidazole-1-carboxylic acid, methyl ester was found in the conducted searches.

Solid-State Nuclear Magnetic Resonance (SSNMR) for Crystalline Dynamics

Solid-state NMR (SSNMR) provides information about the structure and dynamics of molecules in the solid state. This technique would be particularly useful for studying the crystalline form of Imidazole-1-carboxylic acid, methyl ester, providing insights into its packing and intermolecular interactions. However, no SSNMR studies for this specific compound have been reported in the available literature.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The FT-IR spectrum of Imidazole-1-carboxylic acid, methyl ester would be expected to show characteristic absorption bands for the C=O stretching of the ester group, C-N and C=N stretching of the imidazole ring, and C-H stretching and bending vibrations.

Table 3.2.1: Expected FT-IR Absorption Bands for Imidazole-1-carboxylic acid, methyl ester

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O Stretch (Ester) | Data not available |

| C-N Stretch (Imidazole) | Data not available |

| C=N Stretch (Imidazole) | Data not available |

| C-H Stretch (Aromatic/Aliphatic) | Data not available |

Note: Specific vibrational frequencies are not available in the searched literature.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides detailed information about the molecular vibrations of Imidazole-1-carboxylic acid, methyl ester, offering a fingerprint of the covalent bonds and structural arrangement. While a specific experimental Raman spectrum for this compound is not widely published, the expected vibrational modes can be inferred from studies on related imidazole derivatives, such as 1-methylimidazole and 2-methylimidazole. arizona.eduresearchgate.net

The Raman spectrum is expected to be characterized by several key vibrational modes. High-frequency stretching vibrations of the C-H bonds on the imidazole ring and the methyl group are anticipated in the 2900–3200 cm⁻¹ region. researchgate.net Vibrations associated with the imidazole ring itself, including ring stretching and deformation modes, typically appear in the 1000–1600 cm⁻¹ range. For instance, the C=N stretching vibration and other ring modes are prominent in this region. arizona.eduresearchgate.net The carbonyl (C=O) stretching vibration from the methyl ester group is a strong and characteristic Raman band, expected to appear around 1700-1750 cm⁻¹. Other significant bands would include the C-N stretching of the imidazole ring and the C-O stretching of the ester group.

Table 1: Predicted Raman Vibrational Modes for Imidazole-1-carboxylic acid, methyl ester

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| C-H Stretching (Aromatic) | 3100 - 3200 | Imidazole Ring |

| C-H Stretching (Aliphatic) | 2900 - 3000 | Methyl Group |

| C=O Stretching | 1700 - 1750 | Ester Carbonyl |

| C=N/C=C Ring Stretching | 1400 - 1600 | Imidazole Ring |

| Methyl Bending | 1400 - 1470 | Methyl Group |

| C-N Stretching | 1100 - 1200 | Imidazole Ring |

| Ring Bending (Out-of-plane) | 650 - 750 | Imidazole Ring |

Electronic Absorption (UV-Vis) Spectroscopy for Chromophoric Analysis

Electronic absorption spectroscopy, or UV-Vis, is used to study the electronic transitions within the molecule, providing insight into its chromophoric system. The primary chromophore in Imidazole-1-carboxylic acid, methyl ester is the imidazole ring.

Studies on imidazole and its simple derivatives show a characteristic absorption peak in the ultraviolet region, typically around 205-210 nm. mdpi.comnist.gov This absorption corresponds to a π → π* electronic transition within the aromatic imidazole ring. The conjugation of the ester group at the N1 position is expected to have a modest effect on the position of this absorption maximum. A second, weaker absorption band corresponding to an n → π* transition may also be present at a longer wavelength, often observed in heterocyclic aromatic compounds. mdpi.comwalisongo.ac.id The exact position and intensity of these bands are influenced by the solvent environment.

Table 2: Expected UV-Vis Absorption Data for Imidazole-1-carboxylic acid, methyl ester

| Electronic Transition | Expected λmax (nm) | Chromophore |

| π → π | ~210 | Imidazole Ring |

| n → π | >260 | Imidazole Ring / Carbonyl |

High-Resolution Mass Spectrometry for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of Imidazole-1-carboxylic acid, methyl ester and for elucidating its structure through fragmentation analysis. The compound has a molecular formula of C₅H₆N₂O₂. sigmaaldrich.com

Using HRMS, the accurate mass of the protonated molecular ion [M+H]⁺ can be determined with high precision, allowing for unambiguous confirmation of its elemental formula. The theoretical exact mass of the neutral molecule is 126.04293 Da. uni.luuni.lu

Under techniques like electrospray ionization (ESI), the molecule will readily form a protonated species, [C₅H₇N₂O₂]⁺. Subsequent tandem mass spectrometry (MS/MS) experiments induce fragmentation of this precursor ion. The fragmentation pattern is dictated by the molecule's structure. Key expected fragmentation pathways for the [M+H]⁺ ion would include:

Loss of the methoxy group (-OCH₃): Cleavage of the ester can lead to the loss of a methoxy radical (•OCH₃) or methanol (B129727) (CH₃OH), resulting in a prominent fragment ion.

Loss of carbon monoxide (CO): Following the initial fragmentation, the resulting ion can further lose a neutral CO molecule.

Cleavage of the ester group: The entire methoxycarbonyl group (-COOCH₃) can be lost.

Ring fragmentation: The imidazole ring itself can undergo cleavage, typically involving the loss of small neutral molecules like HCN.

Table 3: Predicted HRMS Fragmentation Data for Imidazole-1-carboxylic acid, methyl ester

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₅H₇N₂O₂]⁺ | 127.05021 | Protonated Molecular Ion |

| [M-OCH₃]⁺ | [C₄H₄N₂O]⁺ | 96.03454 | Loss of methoxy group |

| [M-COOCH₃]⁺ | [C₃H₃N₂]⁺ | 67.03417 | Loss of methoxycarbonyl group |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

For a related isomer, Methyl 1H-imidazole-5-carboxylate, crystallographic studies reveal key details about bond lengths, bond angles, and intermolecular interactions. nih.gov It is expected that Imidazole-1-carboxylic acid, methyl ester would also crystallize in a common space group (e.g., monoclinic P2₁/c or orthorhombic P2₁2₁2₁). The imidazole ring would be essentially planar. The orientation of the methyl carboxylate group relative to the imidazole ring is of particular interest and would be defined by the torsion angles around the N-C bond.

In the solid state, intermolecular interactions such as C-H···O and C-H···N hydrogen bonds are expected to play a significant role in the crystal packing, linking adjacent molecules into a three-dimensional network. Pi-stacking interactions between the imidazole rings of neighboring molecules may also be observed.

Table 4: Illustrative Crystallographic Data (based on isomer Methyl 1H-imidazole-5-carboxylate)

| Parameter | Value (for Isomer) |

| CCDC Number | 632484 nih.gov |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.43 |

| b (Å) | 9.87 |

| c (Å) | 10.96 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 587 |

| Z | 4 |

Note: Data presented is for the isomer Methyl 1H-imidazole-5-carboxylate and serves as an illustrative example of expected crystallographic parameters.

Advanced Dynamic Probes for Molecular Motion in Condensed Phases

Quasielastic neutron scattering (QENS) is a powerful technique for investigating molecular motions on the picosecond to nanosecond timescale, making it ideal for studying the dynamics of molecules like Imidazole-1-carboxylic acid, methyl ester in condensed phases. QENS experiments measure the small energy transfers that occur when neutrons scatter incoherently from moving hydrogen atoms. researchgate.netnih.gov

While specific QENS data for Imidazole-1-carboxylic acid, methyl ester is not available, studies on similar imidazolium-based ionic liquids provide a framework for understanding the potential dynamics. researchgate.netnih.gov Several distinct motional processes could be characterized:

Methyl Group Rotation: The methyl group of the ester is expected to undergo rapid rotational jumps about its C₃ symmetry axis. This is typically the fastest localized motion in the molecule.

Imidazole Ring Dynamics: The imidazole ring itself can exhibit localized motions, such as small-angle librations or potentially larger-angle reorientations if the crystal packing allows.

Whole Molecule Tumbling/Diffusion: In the liquid or molten state, the entire molecule would undergo translational and rotational diffusion, which can be quantified by QENS.

By analyzing the broadening of the elastic scattering peak as a function of momentum transfer (Q), the geometry and timescale of these motions can be determined, providing a detailed picture of the molecular dynamics.

Table 5: Potential Dynamic Processes Observable by QENS

| Dynamic Process | Expected Timescale | Part of Molecule Involved |

| Methyl Group Rotation | ~1-5 ps | -CH₃ |

| Imidazole Ring Libration | ~10-50 ps | C₃H₃N₂ Ring |

| Whole Molecule Diffusion (liquid) | >100 ps | Entire Molecule |

Computational Chemistry and Theoretical Modeling Investigations

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of molecules. These methods offer a detailed description of electron distribution and energy levels, which are crucial for understanding molecular stability and reaction pathways.

Density Functional Theory (DFT) is a standard computational method used to determine the most stable three-dimensional structure of a molecule. The process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. This optimized geometry corresponds to the most stable arrangement of the atoms in the molecule.

For a molecule like Imidazole-1-carboxylic acid, methyl ester, which has rotatable bonds (e.g., the bond connecting the ester group to the imidazole (B134444) ring), conformational analysis is also performed. This involves exploring different rotational isomers (conformers) to identify the global energy minimum, which represents the most populated conformation of the molecule under given conditions. Such studies are critical for understanding how the molecule's shape influences its interactions with other molecules. While specific conformational studies on Imidazole-1-carboxylic acid, methyl ester are not detailed in the provided literature, DFT is the primary method used for such analyses on related imidazole and benzimidazole (B57391) derivatives. nih.govresearchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.comyoutube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive and less stable. nih.gov In a DFT study on a related imidazole derivative using the B3LYP/6-311+G(d,P) basis set, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant stability. irjweb.com

Table 1: Example Frontier Molecular Orbital Energies for an Imidazole Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Data derived from a study on a related imidazole derivative using B3LYP/6-311+G(d,P) level of theory. irjweb.com

The distribution of these orbitals is also informative. For many imidazole derivatives, the HOMO is typically located over the imidazole ring, while the LUMO may be distributed elsewhere, and this distribution dictates how the molecule interacts with other reactants. researchgate.net

In studies of imidazole derivatives, NBO analysis reveals hyperconjugative interactions, such as the delocalization of electron density from lone pair orbitals (LP) of nitrogen or oxygen atoms to antibonding orbitals (σ* or π*) of adjacent bonds. researchgate.net These interactions are crucial for understanding the electronic structure and stability of the molecule. nih.gov

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO gap. A high value for chemical hardness indicates high stability and low reactivity. irjweb.com

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

For an imidazole derivative studied using the B3LYP/6-311+G(d,P) method, the chemical hardness was found to be 2.2449 eV, which is considered relatively high and suggests good stability. irjweb.com

Table 2: Example Global Reactivity Descriptors for an Imidazole Derivative

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.2449 |

Data derived from a study on a related imidazole derivative. irjweb.com

Theoretical Prediction of Spectroscopic Parameters

Computational methods are also employed to predict spectroscopic data, which can then be compared with experimental results to validate both the theoretical model and the experimental structure determination.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), are valuable tools in structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for predicting NMR spectra.

Studies on related benzimidazole derivatives have shown that DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net By calculating the NMR parameters for a proposed structure and comparing them with the experimental spectrum, chemists can confirm or revise the molecular structure. While specific computational NMR data for Imidazole-1-carboxylic acid, methyl ester, is not available in the provided results, this methodology is a standard practice in the characterization of such heterocyclic compounds. nih.govresearchgate.net

Vibrational Frequency Calculations and Spectral Simulation

Vibrational frequency calculations are essential for interpreting and predicting the infrared (IR) and Raman spectra of a molecule. For Imidazole-1-carboxylic acid, methyl ester, these calculations are typically performed using Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods. researchgate.net By computing the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes, their corresponding frequencies, and their IR intensities can be determined.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement with experimental data, uniform scaling factors are applied. For instance, scaling factors for DFT methods like B3LYP are commonly around 0.95, while for HF they are closer to 0.89. researchgate.net

The analysis of the vibrational spectrum allows for the assignment of specific bands to the stretching, bending, and torsional motions of the molecule's functional groups. Key vibrational modes for Imidazole-1-carboxylic acid, methyl ester include the C=O stretching of the ester group, various C-H, C=N, and C-N stretching and bending modes of the imidazole ring, and vibrations of the methyl group. s-a-s.org

Table 1: Representative Calculated Vibrational Frequencies for Imidazole-1-carboxylic acid, methyl ester (Note: These are representative values based on calculations of similar structures. Actual values may vary.)

| Frequency (cm⁻¹) (Scaled) | Assignment | Vibrational Mode |

|---|---|---|

| ~3100-3150 | ν(C-H) | Imidazole ring C-H stretching |

| ~2950-3000 | ν(C-H) | Methyl group C-H stretching |

| ~1750-1770 | ν(C=O) | Ester carbonyl stretching |

| ~1500-1600 | ν(C=N), ν(C=C) | Imidazole ring stretching |

| ~1440 | δ(CH₃) | Methyl group asymmetric bending |

| ~1250-1300 | ν(C-O) | Ester C-O stretching |

| ~1100-1150 | ν(C-N) | Imidazole ring C-N stretching |

ν = stretching, δ = bending, γ = out-of-plane bending

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the electronic absorption spectra of molecules by calculating the energies of excited states. nih.govresearchgate.net This analysis provides insight into the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For Imidazole-1-carboxylic acid, methyl ester, TD-DFT calculations can predict the absorption wavelengths (λmax) in its UV-Vis spectrum. The calculations reveal the nature of these transitions, which are typically characterized as π → π* and n → π* (also referred to as LP → π*) transitions. nih.gov

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are common in aromatic systems like the imidazole ring. nih.gov

n → π transitions:* These involve the excitation of a non-bonding electron (lone pair, LP), such as those on the nitrogen or oxygen atoms, to a π* antibonding orbital. nih.gov

Studies on structurally related benzimidazole esters have shown that π → π* transitions are crucial for understanding charge transfer within the molecule. nih.govresearchgate.net The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to simulate spectra in different media. researchgate.net

Table 2: Predicted Electronic Transitions for Imidazole-1-carboxylic acid, methyl ester via TD-DFT (Note: These are representative values based on calculations of similar structures.)

| Transition | Main Orbital Contribution | Calculated Energy (eV) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | n → π* | ~4.5 | ~0.01 |

| S₀ → S₂ | π → π* | ~5.8 | ~0.25 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility and dynamics. frontiersin.org For Imidazole-1-carboxylic acid, methyl ester, MD simulations can explore the conformational landscape, particularly the rotation around the single bond connecting the imidazole ring to the carboxyl group.

An MD simulation begins with a starting geometry, which is placed in a simulated environment (e.g., a box of water molecules to mimic aqueous solution). pensoft.net The forces on each atom are calculated using a molecular mechanics force field (e.g., GAFF), and Newton's equations of motion are solved iteratively to track the positions and velocities of all atoms over time. nih.gov

Key parameters analyzed from MD trajectories include:

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms, highlighting flexible regions of the molecule. frontiersin.org

Radius of Gyration (Rg): Describes the compactness of the molecule over time. nih.gov

Dihedral Angle Analysis: Tracks the rotation around specific bonds to identify preferred conformations and energy barriers between them.

For Imidazole-1-carboxylic acid, methyl ester, simulations would likely reveal the preferred orientation of the methyl ester group relative to the imidazole ring, governed by steric and electronic effects.

Reaction Mechanism Elucidation via Computational Reaction Pathways

Computational chemistry is invaluable for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. researchgate.net This involves locating the structures of reactants, transition states, intermediates, and products. For Imidazole-1-carboxylic acid, methyl ester, this approach can be used to study its reactivity, such as its role in acylation reactions or its susceptibility to hydrolysis. enamine.net

The process involves:

Proposing a pathway: A plausible sequence of elementary steps for the reaction is proposed.

Locating stationary points: The geometries of reactants, products, and any intermediates are optimized to find their minimum energy structures. Transition state (TS) geometries, which are first-order saddle points on the potential energy surface, are located.

Frequency calculations: These are performed to confirm the nature of the stationary points. Reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Calculating activation energies: The energy difference between the transition state and the reactants defines the activation barrier (Ea), which is critical for determining the reaction rate. researchgate.net

For example, a computational study of the alkaline hydrolysis of the ester group would model the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, identifying the tetrahedral intermediate and the transition states for its formation and breakdown.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. The foundation of these studies lies in calculating molecular descriptors using computational methods, primarily DFT. researchgate.net

For Imidazole-1-carboxylic acid, methyl ester, these descriptors, often called global reactivity descriptors, provide a quantitative measure of its chemical behavior. nih.govresearchgate.net

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are related to the molecule's ability to donate and accept electrons, respectively.

HOMO-LUMO Gap (ΔE): The difference E_LUMO - E_HOMO is an indicator of chemical stability. A larger gap implies higher stability and lower reactivity. researchgate.net

Ionization Potential (I) and Electron Affinity (A): Approximated by I ≈ -E_HOMO and A ≈ -E_LUMO.

Chemical Hardness (η): Defined as η = (I - A) / 2, it measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Calculated from the electronic chemical potential and hardness, it quantifies the ability of a molecule to accept electrons.

These descriptors can be used to compare the reactivity of Imidazole-1-carboxylic acid, methyl ester with other related compounds, predicting how substitutions on the imidazole ring would alter its reactivity profile.

Table 3: Representative QSRR Descriptors for Imidazole-1-carboxylic acid, methyl ester (Note: These are representative values based on DFT calculations.)

| Descriptor | Definition | Predicted Value (eV) | Interpretation |

|---|---|---|---|

| E_HOMO | Energy of Highest Occupied MO | ~ -7.0 | Electron-donating ability |

| E_LUMO | Energy of Lowest Unoccupied MO | ~ -1.5 | Electron-accepting ability |

| ΔE (Gap) | E_LUMO - E_HOMO | ~ 5.5 | High chemical stability |

| Hardness (η) | (I - A) / 2 | ~ 2.75 | Moderately hard molecule |

Applications in Advanced Organic Synthesis, Catalysis, and Materials Science

Imidazole-1-carboxylic acid, methyl ester as a Core Reagent in Organic Synthesis

The utility of Imidazole-1-carboxylic acid, methyl ester as a direct reagent in synthetic transformations is most pronounced in its ability to facilitate acylation reactions with high chemoselectivity. It provides a stable, efficient, and often safer alternative to traditional reagents for specific functional group modifications.

Chemoselective Esterification and Amidation of Carboxylic Acids

Imidazole-1-carboxylic acid, methyl ester (MImC) is widely recognized as a superior reagent for the chemoselective esterification of carboxylic acids. enamine.netnih.govacs.org Developed by Heller and Sarpong, this methodology allows for the conversion of a diverse range of carboxylic acids into their corresponding methyl esters in high yields. nih.govacs.orgorganic-chemistry.org The process offers a significantly safer and more practical alternative to hazardous reagents like diazomethane. enamine.netorganic-chemistry.org

The reaction demonstrates broad substrate compatibility, effectively converting benzoic acids, protected amino acids, and various heterocyclic carboxylic acids. organic-chemistry.org Optimal reaction efficiency is typically achieved in polar solvents such as acetonitrile (B52724) (MeCN) or ethyl acetate (B1210297) (EtOAc) at elevated temperatures. enamine.netorganic-chemistry.org A key advantage of this method is its tolerance for numerous functional groups within the substrate, making it valuable for late-stage functionalization in the synthesis of complex molecules. enamine.net

However, there are limitations to consider. Carboxylic acids with epimerizable stereocenters are susceptible to racemization under the reaction conditions. enamine.netorganic-chemistry.org Additionally, the presence of highly acidic phenols in the substrate can hinder the desired esterification process. enamine.net Mechanistic studies suggest the reaction proceeds through an acylimidazole intermediate. organic-chemistry.org The straightforward nature of the reaction, often requiring only a simple aqueous workup for purification, further enhances its practicality in a laboratory setting. organic-chemistry.org

| Carboxylic Acid Substrate | Product | Yield (%) | Notes |

|---|---|---|---|

| 4-Bromophenylacetic acid | Methyl 4-bromophenylacetate | 93 | Demonstrates tolerance for halogenated aromatic rings. |

| N-Phthaloylglycine | N-Phthaloylglycine methyl ester | 92 | Effective for protected amino acids. |

| O-Benzoylglycolic acid | Methyl benzoylglycolate | 90 | Compatible with existing ester functionalities. |

| 2-(4-Methoxyphenoxy)acetic acid | Methyl 2-(4-methoxyphenoxy)acetate | 94 | High yield achieved with ether-containing substrates. |

This table presents selected examples of chemoselective esterification using Imidazole-1-carboxylic acid, methyl ester, with data derived from supporting information in literature. amazonaws.com

Beyond esterification, related imidazole (B134444) ureas have been developed for the chemoselective amidation of carboxylic acids, allowing for the direct synthesis of Weinreb amides with high efficiency. organic-chemistry.org

N-Acylation of Indoles and Oxazolidinones

The reagent is also highly effective for the chemoselective N-acylation of indoles and oxazolidinones. enamine.net The selective acylation of the nitrogen atom in indoles is a common challenge in organic synthesis, as acylation often occurs at the electron-rich C3 position. beilstein-journals.org The use of carbonylazoles like Imidazole-1-carboxylic acid, methyl ester provides a method to achieve selective N-acylation where traditional methods requiring unstable acyl chlorides may fail or show poor functional group tolerance. enamine.netbeilstein-journals.orgnih.gov This application underscores the reagent's utility in directing reactions to specific sites on complex heterocyclic scaffolds.

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

In addition to its direct use as a reagent, Imidazole-1-carboxylic acid, methyl ester serves as a fundamental building block for constructing more elaborate molecular structures. Its activated imidazole ring is primed for various transformations, making it a valuable precursor in multistep syntheses.

Precursor for Diverse Imidazole and Benzimidazole (B57391) Derivatives

The imidazole ring is a privileged scaffold found in numerous natural products and pharmacologically active compounds, including nucleic acids and the amino acid histidine. biomedpharmajournal.orgnih.gov Consequently, synthetic methods for creating substituted imidazole and benzimidazole derivatives are of significant interest. medcraveonline.comdergipark.org.tr Imidazole-1-carboxylic acid, methyl ester, as a stable yet reactive form of the imidazole heterocycle, serves as a key intermediate for introducing this important nucleus into larger molecules or for further functionalization to create a variety of derivatives. lookchem.com Its structure is a foundational component in the synthesis of specialized ligands for catalytic processes and in the development of advanced materials.

Building Block for Fluorous β-Keto Esters and Related Scaffolds

A notable application of Imidazole-1-carboxylic acid, methyl ester is its use as a precursor in the preparation of fluorous β-keto esters. lookchem.comsigmaaldrich.com These fluorinated compounds are valuable synthetic intermediates, particularly in medicinal chemistry. For instance, fluorous β-keto esters are essential for the synthesis of fluorinated L-carbidopa derivatives, which have been explored for their potential therapeutic applications in conditions such as Parkinson's disease. lookchem.com This role highlights the compound's utility in creating specialized, fluorine-containing building blocks for drug discovery and development. researchgate.net

Intermediate in the Synthesis of Heterocyclic Ring Systems

The utility of Imidazole-1-carboxylic acid, methyl ester extends beyond imidazole-based structures to the synthesis of other complex heterocyclic systems. Its unique reactivity makes it a valuable tool for chemists working on the design of diverse molecular frameworks. lookchem.com A specific example is its crucial role as an intermediate in the synthesis of alkoxycarbonyl benzo[d]thiazol sulfones, demonstrating its applicability in constructing fused ring systems containing different heteroatoms. enamine.net This function as a versatile intermediate allows for the assembly of novel and complex scaffolds for various chemical and pharmaceutical applications.

Applications in Scaffold Diversification and Late-Stage Functionalization

The strategic modification of complex molecules, particularly in the final steps of a synthetic sequence (late-stage functionalization), is a critical challenge in drug discovery and chemical biology. Imidazole-1-carboxylic acid, methyl ester has emerged as a valuable reagent for this purpose due to its ability to perform chemoselective acylations. nih.govenamine.net

As a potent acylating agent, it facilitates the esterification and amidation of carboxylic acids under mild conditions. This reactivity is particularly useful for modifying intricate molecular scaffolds where other functional groups might be sensitive to harsher reagents. enamine.net The reaction proceeds with high selectivity, allowing for the targeted modification of carboxylic acids with minimal impact on other reactive sites within the molecule. This capability is crucial for generating libraries of related compounds (scaffold diversification) for structure-activity relationship studies. nih.gov

Research has demonstrated its effectiveness in various synthetic contexts, including the N-acylation of indoles and oxazolidinones and as a key component in the synthesis of β-oxo benzo[d]thiazolyl sulfones. enamine.net These applications underscore its role as a versatile tool for introducing functional diversity into complex chemical architectures. nih.govenamine.net

| Application Area | Specific Transformation | Significance |

|---|---|---|

| Late-Stage Functionalization | Chemoselective esterification of carboxylic acids | Enables modification of complex molecules with high precision, avoiding protection/deprotection steps. enamine.net |

| Scaffold Diversification | Chemoselective amidation of carboxylic acids | Facilitates the rapid synthesis of compound libraries for screening and optimization. nih.gov |

| Pharmaceutical Synthesis | N-acylation of indoles and oxazolidinones | Provides access to key structural motifs found in medicinally relevant compounds. enamine.net |

| Precursor Synthesis | Preparation of fluorous β-keto esters | Used in the synthesis of specialized derivatives for medicinal chemistry. |

Contributions to Catalysis

The imidazole moiety is a cornerstone of many catalytic systems, owing to its electronic properties and ability to coordinate with metals or act as a nucleophilic catalyst. Imidazole-1-carboxylic acid, methyl ester and related N-acyl imidazoles contribute significantly to both metal-mediated and organocatalytic processes.

Development of Ligands for Metal-Mediated Catalysis

The imidazole ring is a well-established ligand component in coordination chemistry. In the context of N-acyl imidazoles, the imidazole nitrogen atoms can coordinate with various metal cations. This interaction can significantly modulate the electrophilicity of the acyl group, influencing the reactivity and outcome of catalytic reactions. kyoto-u.ac.jp While direct applications of Imidazole-1-carboxylic acid, methyl ester as a standalone ligand are not extensively documented, the principle of using N-acyl imidazoles in metal-directed chemistry is established. This coordination is pivotal in developing systems for conditional proteomics and designing sophisticated catalysts where the metal center and the organic framework act in concert. kyoto-u.ac.jp

Investigation of Organocatalytic Roles

N-acyl imidazoles are recognized for their role as powerful acyl transfer agents, a key function in organocatalysis. nih.gov The compound can act as a carbonyl donor in reactions catalyzed by N-Heterocyclic Carbenes (NHCs), such as in [4+2] cycloaddition reactions. mdpi.com In these systems, the NHC catalyst activates the N-acyl imidazole, facilitating the formation of key intermediates.

Furthermore, the process of acyl transfer from N-acyl imidazoles is itself a form of organocatalysis, where the imidazole group acts as a leaving group after delivering the acyl moiety to a nucleophile. kyoto-u.ac.jp This reactivity is exploited in practical, chemoselective acylation reactions. For instance, N-carbonylimidazoles are used in the DBU-catalyzed esterification of molecules containing multiple different functional groups, where unprecedented levels of selectivity for the alcohol group have been observed. nih.gov This highlights the role of the N-acyl imidazole as a highly reactive yet selective electrophile in organocatalytic transformations. nih.govkyoto-u.ac.jp

Application in Advanced Materials Science

The unique electronic and reactive properties of the imidazole scaffold are being harnessed in the development of advanced functional materials, including those with nonlinear optical properties and specialized polymers and nanomaterials.

Development of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials, which can alter the properties of light, are crucial for applications in telecommunications and optoelectronics. The development of organic NLO materials often relies on creating molecules with significant intramolecular charge transfer from an electron donor to an electron acceptor, connected by a π-conjugated system. The imidazole ring is a common component in such designs.

While data for Imidazole-1-carboxylic acid, methyl ester itself is not prominent, extensive research on related imidazole derivatives demonstrates the scaffold's potential. Studies using density functional theory (DFT) on N-1-sulfonyl substituted methyl benzimidazole-carboxylates have shown that these molecules can exhibit significant NLO responses. nih.govresearchgate.netacs.org The key parameters, including polarizability (α) and first hyperpolarizability (β), are calculated to predict NLO activity. The charge transfer between frontier molecular orbitals (HOMO and LUMO) is a key factor in these properties. nih.govacs.org The findings from these related structures suggest that N-acylated imidazoles are a promising class of compounds for NLO material development.

| Compound Type | Key NLO Parameter | Calculated Value (esu) | Significance |

|---|---|---|---|

| N-1-sulfonyl benzimidazole derivative (2e) | ⟨α⟩ | 4.866 × 10–23 | Indicates significant linear polarizability. nih.gov |

| N-1-sulfonyl benzimidazole derivative (2e) | βtot | 5.095 × 10–29 | Demonstrates a strong first hyperpolarizability, suggesting potential for second-order NLO applications. nih.gov |

| Imidazole-2-carboxaldehyde | β | - | A high calculated value validates its potential as an NLO-active material. uou.ac.in |

Integration into Polymer and Nanomaterial Synthesis

The functionalization of polymers and the surface of nanomaterials is a rapidly growing field aimed at creating materials with tailored properties for catalysis, sensing, and drug delivery. Imidazole moieties are often incorporated into these materials to introduce specific functionalities. researchgate.net For example, polymers containing imidazole groups can act as nanoreactors for hydrolysis reactions. researchgate.net

As a highly reactive acylating agent, Imidazole-1-carboxylic acid, methyl ester is a suitable candidate for the surface modification of nanomaterials that possess nucleophilic groups (e.g., amines) on their surface. This covalent functionalization can attach the methoxycarbonyl group or be a first step in a more complex modification sequence. While direct examples involving Imidazole-1-carboxylic acid, methyl ester are emerging, the general strategy of using reactive small molecules for nanoparticle surface functionalization is well-established. cd-bioparticles.netnih.gov This approach allows for the precise control of surface chemistry, which is critical for the performance of the nanomaterial in its intended application. nih.govfrontiersin.orgmdpi.com

Q & A

What are the common synthetic routes for preparing imidazole-1-carboxylic acid, methyl ester, and what experimental parameters are critical for yield optimization?

Basic

The synthesis typically involves multi-step reactions, including nucleophilic substitution or cross-coupling to form the imidazole ring and ester group. For example, esterification of imidazole-1-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) is a standard approach. Key parameters include:

- Temperature : Optimal esterification occurs at 60–80°C to balance reaction rate and side-product formation.

- Catalyst loading : 1–5 mol% of acid catalyst (e.g., p-toluenesulfonic acid) .

- Reaction time : 12–24 hours, monitored via TLC or HPLC to confirm completion.

Advanced protocols may use protecting groups (e.g., tert-butoxycarbonyl) to prevent side reactions during ring functionalization .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for imidazole-1-carboxylic acid derivatives?

Advanced

Discrepancies in spectral data often arise from tautomerism, solvent effects, or impurities. Methodological strategies include:

- Variable-temperature NMR : To identify tautomeric equilibria (e.g., N–H proton exchange in DMSO-d₆) .

- Crystallographic validation : Single-crystal X-ray diffraction (SC-XRD) resolves ambiguities in molecular geometry. For instance, SC-XRD confirmed the planar structure of 1-(4-methoxyphenyl)-1H-imidazole derivatives with bond lengths of 1.32–1.38 Å for C–N .

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks to rule out impurities .

What are the best practices for assessing the hydrolytic stability of the methyl ester group under physiological conditions?

Advanced

Hydrolysis of the ester group impacts drug bioavailability. Experimental approaches include:

- pH-dependent stability assays : Incubate the compound in buffers (pH 1–8) at 37°C and monitor degradation via HPLC. For example, methyl esters in imidazole derivatives show <10% hydrolysis at pH 7.4 after 24 hours but degrade rapidly at pH <2 .

- Enzymatic studies : Use esterases (e.g., porcine liver esterase) to simulate metabolic pathways. Kinetic parameters (Km, Vmax) quantify susceptibility .

- Computational modeling : Density functional theory (DFT) predicts electron density at the ester carbonyl group, correlating with hydrolysis rates .

How can researchers design experiments to evaluate the bioactivity of imidazole-1-carboxylic acid, methyl ester against microbial targets?

Advanced

Imidazole derivatives are known for antimicrobial properties. A robust protocol includes:

- Minimum inhibitory concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For example, analogs like 1-ethyl-5-phenyl-1H-imidazole-2-thiol showed MIC values of 8–16 µg/mL .

- Mechanistic studies :

- Synergistic studies : Combine with commercial antibiotics (e.g., ciprofloxacin) to identify enhanced efficacy .

What analytical methods are recommended for quantifying trace impurities in synthesized imidazole-1-carboxylic acid, methyl ester?

Basic

Quality control requires sensitive impurity profiling:

- HPLC with UV detection : Use a C18 column (5 µm, 250 × 4.6 mm) and gradient elution (water:acetonitrile, 0.1% TFA). Detect at 254 nm .

- LC-MS/MS : Identifies impurities at ppm levels by comparing fragmentation patterns with reference standards .

- Residual solvent analysis : Gas chromatography (GC) with headspace sampling for solvents like methanol or DMF .

How can computational tools aid in predicting the reactivity of imidazole-1-carboxylic acid, methyl ester in nucleophilic substitution reactions?

Advanced

Density functional theory (DFT) and molecular docking provide insights:

- DFT calculations : Predict electrophilic sites via Fukui indices. For example, the carbonyl carbon in the ester group has high electrophilicity (f⁻ = 0.45) .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize synthetic targets. Docking scores < −7.0 kcal/mol suggest strong binding .

- Reaction pathway modeling : Software like Gaussian or ORCA optimizes transition states and activation energies for SN2 mechanisms .

What are the key considerations for scaling up imidazole-1-carboxylic acid, methyl ester synthesis from milligram to gram quantities?

Advanced

Scale-up challenges include heat management and purity control:

- Flow chemistry : Continuous reactors (e.g., microfluidic chips) improve mixing and heat transfer, reducing side reactions .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

- Crystallization optimization : Use anti-solvent addition (e.g., water) to enhance yield and purity. For example, cooling from 60°C to 0°C at 1°C/min achieves >95% recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.